5-Methoxy-1,3-benzenedimethanol
Overview
Description
5-Methoxy-1,3-benzenedimethanol is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is characterized by the presence of a methoxy group and two hydroxymethyl groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-1,3-benzenedimethanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methoxyisophthalic acid or its derivatives. The reduction process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methoxyisophthalic acid esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Major Products Formed:
Oxidation: 5-Methoxy-1,3-benzenedicarboxylic acid
Reduction: this compound derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
5-Methoxy-1,3-benzenedimethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-benzenedimethanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form hydrogen bonds with other molecules, influencing its biological and chemical activities .
Comparison with Similar Compounds
1,3-Benzenedimethanol: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-2-nitroaniline: Contains a nitro group instead of hydroxymethyl groups, leading to distinct chemical properties.
5-Methoxy-1-tetralone: Features a different core structure, affecting its chemical behavior and uses.
Uniqueness: 5-Methoxy-1,3-benzenedimethanol is unique due to the presence of both methoxy and hydroxymethyl groups on the benzene ring. This combination of functional groups imparts specific reactivity and versatility, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)-5-methoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVNEBRTUUHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399465 | |
Record name | 5-Methoxy-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19254-84-3 | |
Record name | 5-Methoxy-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(hydroxymethyl)-5-methoxyphenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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